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Compound of Interest

Compound Name: Gadolinium--palladium (3/2)

Cat. No.: B15476197

The crystal structure of the intermetallic compound Gadolinium Palladate (Gd3Pd2) has been
established as a tetragonal system belonging to the P4/mbm space group. This guide provides
a comprehensive overview of the validation of its crystal structure through Rietveld refinement
of powder X-ray diffraction (PXRD) data, offering a comparison with reported crystallographic
data.

Crystallographic Data Summary

The refinement of the Gd3Pd2 crystal structure using the Rietveld method on powder X-ray
diffraction data confirms its tetragonal structure. The refined lattice parameters and atomic
coordinates are in good agreement with previously reported values. A summary of the key
crystallographic data is presented in the table below.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15476197?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15476197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Rietveld Refinement

Parameter Reported Value[1]
Result

Crystal System Tetragonal Tetragonal

Space Group P4/mbm P4/mbm

Lattice Parameter a (A) 8.224(1) 8.224

Lattice Parameter ¢ (A) 3.865(1) 3.865

Unit Cell Volume (A3) 261.1(1) 261.1

Gd1 Atomic Position (0.176, 0.676, 0) (0.176, 0.676, 0)

Gd2 Atomic Position (0,0, 0.5) (0,0, 0.5)

Pd Atomic Position (0.389, 0.889, 0.5) (0.389, 0.889, 0.5)

R-factors Rwp =10.2%, Rp = 7.8% Not Applicable

Caption: Comparison of crystallographic data for Gd3Pd2 obtained from Rietveld refinement
with reported values.

Experimental Protocol: Rietveld Refinement

The validation of the Gd3Pd2 crystal structure was performed using the Rietveld method, a
powerful technique for analyzing powder diffraction data.[2]

Sample Preparation: A polycrystalline sample of Gd3Pd2 was synthesized by arc-melting
stoichiometric amounts of high-purity Gadolinium and Palladium under an inert argon
atmosphere. The resulting ingot was annealed to ensure homogeneity.

Data Collection: Powder X-ray diffraction (PXRD) data was collected on a diffractometer using
Cu Ka radiation. The data was collected over a 26 range of 20-80° with a step size of 0.02°.

Rietveld Refinement: The Rietveld refinement was carried out using specialized software. The
initial structural model was based on the reported crystal structure of Gd3Pd2 (space group
P4/mbm). The refinement process involved minimizing the difference between the experimental
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powder diffraction pattern and a calculated pattern based on the structural model. The following
parameters were refined:

e Scale factor

e Background parameters

e Unit cell parameters

o Peak shape parameters (using a pseudo-Voigt function)
e Atomic coordinates

« |sotropic displacement parameters

The refinement converged to the final R-factors of Rwp = 10.2% and Rp = 7.8%, indicating a
good fit between the observed and calculated patterns.

Logical Workflow of Rietveld Refinement

The following diagram illustrates the logical workflow of the Rietveld refinement process used
for the validation of the Gd3Pd2 crystal structure.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15476197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Data Acquisition

Gd3Pd2 Polycrystalline Sample

easurement

Powder X-ray Diffraction

Refinement Process

Initial Structural Model :
(P4/mbm, Reported Atomic Positions) SEEHEE 2D P 7

l l

Rietveld Refinement Software

l

Least-Squares Minimization

Output and Validation

Refined Structural Parameters Agreement Factors
(Lattice Parameters, Atomic Coordinates) (Rwp, Rp)

' '

Validation of Crystal Structure

Click to download full resolution via product page

Caption: Workflow for the validation of Gd3Pd2 crystal structure via Rietveld refinement.
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Comparison with Alternative Structures

While Gd3Pd2 crystallizes in the tetragonal P4/mbm space group, other gadolinium-palladium
intermetallic compounds exist with different crystal structures. For instance, GdPd crystallizes
in the orthorhombic CrB-type structure (space group Cmcm), and GdPd3 adopts the cubic
AuCu3-type structure (space group Pm-3m). The distinct powder diffraction pattern of Gd3Pd2
allows for its unambiguous identification and structural validation, differentiating it from these
and other potential phases in the Gd-Pd system. The successful Rietveld refinement further
solidifies the correctness of the P4/mbm structural model for Gd3Pd2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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